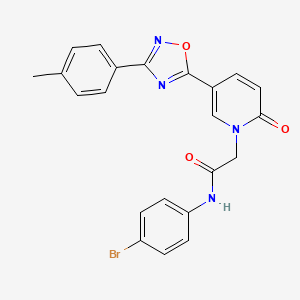
N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17BrN4O3 and its molecular weight is 465.307. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Assessment
- Research Focus : The synthesis of heterocyclic 1,2,4-triazoles, including compounds with 1,2,4-oxadiazole cycles, has been explored due to their interesting biological properties. These compounds, including variants similar to the one , have been synthesized and assessed for their biological activities (Karpina et al., 2019).
Antimicrobial Evaluation
- Research Focus : Studies have been conducted on the synthesis of 1,3,4-oxadiazole compounds, akin to the compound , examining their antimicrobial and hemolytic activities. These studies demonstrate the potential application of these compounds in antimicrobial treatments (Gul et al., 2017).
Anti-bacterial Studies
- Research Focus : Research on N-substituted derivatives of acetamides, similar to the compound , has shown moderate to strong antibacterial activities. These findings highlight their potential use in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Properties
- Research Focus : Studies on novel acetamide derivatives of 1,3,4-oxadiazoles, closely related to the compound , have revealed their potential as anticancer agents. These compounds have been tested for cytotoxicity on various cancer cell lines, indicating their potential application in cancer therapy (Vinayak et al., 2014).
Cytotoxic Activity Against Cancer Cells
- Research Focus : Compounds like N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide have been synthesized and tested for their cytotoxic activity against breast cancer cell lines. The results show promise for these compounds in treating various types of cancers (Moghadam & Amini, 2018).
Quantum Calculations and Antimicrobial Activity
- Research Focus : Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives, which are structurally similar to the compound , includes studies on their reactivity and antimicrobial activity. These studies offer insights into their potential pharmaceutical applications (Fahim & Ismael, 2019).
Heterocyclic Compound Synthesis and Antimicrobial Activity
- Research Focus : Synthesis of novel heterocyclic compounds, including derivatives of 1,3,4-oxadiazoles, has been explored for their antimicrobial activities. These findings are significant for developing new antimicrobial agents (Desai & Vaja, 2018).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPQRDMPCIKDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

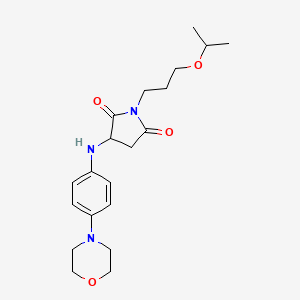


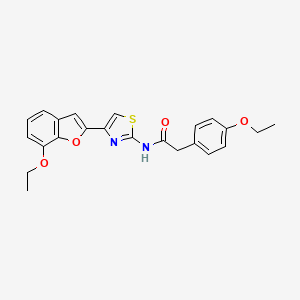
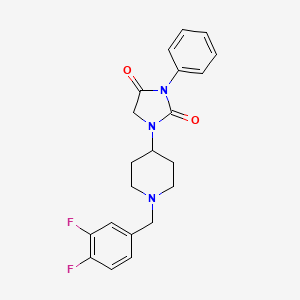
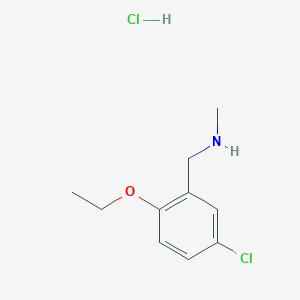


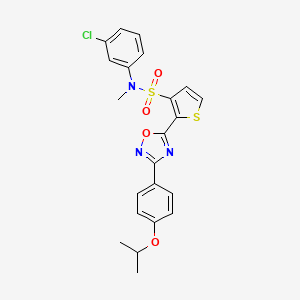
![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)
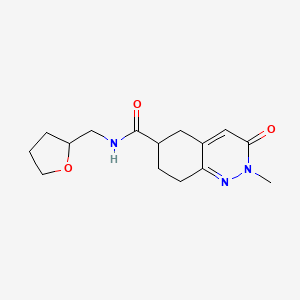
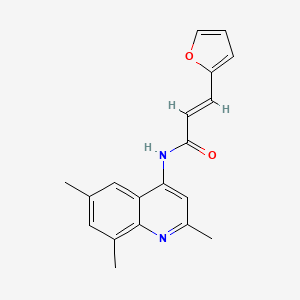
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)